molecular formula C13H24N4O3 B3028924 H-Pro-D-Leu-Gly-NH2 CAS No. 39705-60-7

H-Pro-D-Leu-Gly-NH2

Cat. No. B3028924
CAS RN: 39705-60-7
M. Wt: 284.35 g/mol
InChI Key: NOOJLZTTWSNHOX-VHSXEESVSA-N
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Description

Molecular Structure Analysis

The molecular structure of H-Pro-D-Leu-Gly-NH2 reveals a compact peptide with some flexibility. Conformational energy calculations indicate that it retains a relatively stable shape despite its flexibility .


Chemical Reactions Analysis

Upon incubation with human plasma or serum, H-Pro-D-Leu-Gly-NH2 remains intact, unlike in other species such as rat, chicken, and carp. These species degrade the tripeptide to varying extents. The breakdown products primarily include Proline (Pro) , Leucine (Leu) , and Glycine (Gly) . Notably, H-Leu-Gly-NH2 is not detectable in the degradation products. The correlation between the anatomic development of the pars intermedia and the ability of serum to hydrolyze H-Pro-D-Leu-Gly-NH2 suggests its potential role as a melanocyte-stimulating hormone (MSH)-release-inhibiting factor .

Scientific Research Applications

Structural Properties and Conformational Studies

  • Tertiary Structure Insights : H-Pro-Leu-Gly-NH2, known for inhibiting the release of melanocyte stimulating hormone, exhibits unique structural characteristics. It maintains several compact conformations, with one particular structure stabilized by a 10-membered beta-turn and a specific hydrogen bond. This was confirmed through conformational energy calculations and x-ray analysis (Ralston, de Coen, & Walter, 1974).
  • Conformational Flexibility : Further research indicates that H-Pro-Leu-Gly-NH2 retains a degree of flexibility despite its compactness. Its tertiary structure was explored through various conformational studies, revealing its adaptable nature (Gilboa et al., 1984).
  • Synthetic Analogues : Synthesis of monothionated analogs of H-Pro-Leu-Gly-NH2 has been achieved, expanding the scope of research into structurally varied forms of this peptide (Thorsen et al., 1983).

Biological and Chemical Interactions

  • Distribution and Metabolism : Studies on the distribution, half-life, and excretion of labeled H-Pro-Leu-Gly-NH2 in rats revealed its potent inhibitory role and suggested a direct hypothalamic influence on the pineal gland (Redding et al., 1973).
  • Molecular Aggregation in Solution : Investigations into the aggregation behaviors of H-Pro-Leu-Gly-NH2 in different solvents revealed its propensity to form specific molecular structures and aggregate under certain conditions (Walter, Deslauriers, & Smith, 1978).
  • Species-Specific Degradation : Comparative studies between human and other species’ serum revealed significant differences in the degradation of H-Pro-Leu-Gly-NH2, providing insights into species-specific enzymatic activities (Walter, Neidle, & Marks, 1975).

Advanced Theoretical Analysis

  • Computational Studies : Theoretical studies have been conducted to understand the preferred conformations of H-Pro-Leu-Gly-NH2, highlighting its stability and the influence of its individual amino acid components on its overall structure (Kang & Walter, 1976).

Crystallography and NMR Analysis

  • Crystal-State Analysis : The crystal-state structures of various analogs of H-Pro-Leu-Gly-NH2 have been analyzed, revealing details about their conformational states and the impact of modifications on their structures (Valle et al., 1989).
  • NMR Studies : Nuclear magnetic resonance (NMR) studies have provided detailed insights into the aggregation and conformation of H-Pro-Leu-Gly-NH2 and its related peptides, enhancing our understanding of its molecular behavior in different solvents (Higashijima et al., 1978).

properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJLZTTWSNHOX-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-D-Leu-Gly-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.